7-Bromobenzothiazole

Overview

Description

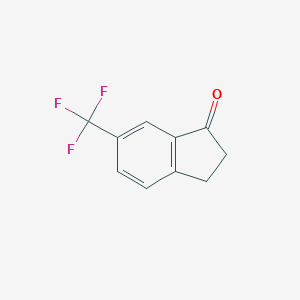

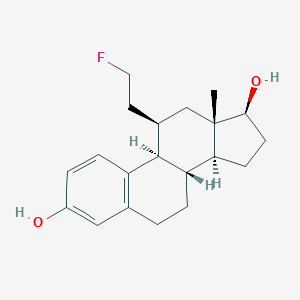

7-Bromobenzothiazole (7-BBT) is a heterocyclic aromatic compound belonging to the benzothiazole family. It is a colorless, crystalline solid with a melting point of 106-107°C and a boiling point of 244-245°C. 7-BBT has a wide range of applications in the field of organic synthesis and medicinal chemistry. It has been used for the synthesis of various drugs and pharmaceuticals, as well as for the synthesis of dyes, fragrances, and agricultural chemicals.

Scientific Research Applications

Corrosion Inhibition

7-Bromobenzothiazole derivatives, such as 2-amino-6-bromobenzothiazole (ABBT), have been studied for their effectiveness as corrosion inhibitors for metals like copper. ABBT demonstrates notable efficiency in sulfuric acid solutions, acting primarily as a cathodic-type inhibitor. The adsorption of ABBT on metal surfaces forms a protective film, adhering to the Langmuir adsorption model. This application is significant in the field of material science and engineering to enhance the longevity and durability of metal components in corrosive environments (Chen et al., 2018).

Antimicrobial and Antiproliferative Activities

Research into benzothiazole derivatives has shown potential in the development of antimicrobial and antiproliferative agents. Compounds based on this compound structures have been synthesized and tested for their effects on various microorganisms, including bacteria and viruses. For example, certain derivatives have demonstrated activity against Gram-positive bacteria and the hepatitis C virus, as well as exhibiting antiproliferative properties against cancer cell lines (Montalvão et al., 2016).

Fluorescence and Photophysical Properties

This compound and its derivatives are studied for their photophysical properties, particularly in the field of fluorescence. The halogen substitution in these compounds can lead to alterations in electronic absorption and emission spectra. This property is utilized in designing fluorescent probes and materials for various applications, including biological imaging and material sciences (Misawa et al., 2019).

Synthesis of Benzimidazoles and Benzoxazoles

This compound compounds are also pivotal in the synthesis of other heterocyclic compounds like benzimidazoles and benzoxazoles. This synthesis is significant in medicinal chemistry, as these compounds are key structures in many pharmacologically active molecules. The processes often involve intramolecular cyclization and can lead to the development of new therapeutic agents (Saha et al., 2009).

Antitumor Activities

The investigation of benzothiazole derivatives, including those with a this compound moiety, has shown promising results in antitumor activities. These compounds are evaluated against various cancer cell lines, demonstrating potent cytotoxic effects. Such research contributes significantly to the development of new anticancer drugs (Li et al., 2016).

Mechanism of Action

Target of Action

7-Bromobenzothiazole is a derivative of benzothiazole, a heterocyclic compound that has been shown to have a wide range of biological activities . The primary targets of this compound are enzymes such as dihydroorotase , DNA gyrase , uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , dihydrofolate reductase , enoyl acyl carrier protein reductase , dialkylglycine decarboxylase , dehydrosqualene synthase , dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant changes in cellular function.

Mode of Action

The mode of action of this compound involves its interaction with these target enzymes, leading to their inhibition . This inhibition disrupts the normal functioning of the enzymes, leading to changes in the biochemical pathways they are involved in. The exact nature of these interactions and the resulting changes can vary depending on the specific enzyme and the biological context.

Biochemical Pathways

This compound affects several biochemical pathways due to its broad range of enzyme targets . For instance, it has been shown to inhibit BCL-2 , a key enzyme involved in apoptosis . By inhibiting BCL-2, this compound can induce apoptosis, leading to cell death. This makes it a potential candidate for cancer treatment.

Pharmacokinetics

The related benzothiazole derivatives have been shown to have good brain pharmacokinetics characteristics , suggesting that this compound may also have favorable ADME properties.

Result of Action

The result of this compound’s action is the disruption of normal cellular function due to the inhibition of its target enzymes . This can lead to various effects at the molecular and cellular level, including the induction of apoptosis .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific derivative and the biological context .

Cellular Effects

Benzothiazole derivatives have been shown to have diverse biological activities, including antioxidant, antitumor, antimicrobial, and anti-inflammatory effects .

Molecular Mechanism

Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

7-bromo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHGDDIOQDNKSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467975 | |

| Record name | 7-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

767-70-4 | |

| Record name | 7-Bromobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

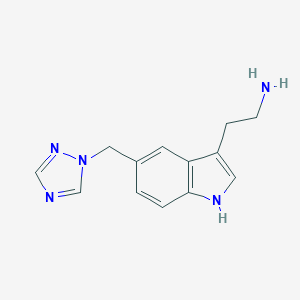

![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)